molecular formula C11H10FNO2S B1672846 Flosequinan CAS No. 76568-02-0

Flosequinan

货号: B1672846
CAS 编号: 76568-02-0
分子量: 239.27 g/mol
InChI 键: UYGONJYYUKVHDD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

氟洛西昆安是一种喹诺酮类血管扩张剂,由英国 Boots 公司发现并开发。它曾在短时间内以商品名 Manoplax 销售。 该化合物于 1992 年在美国和英国获批,用于治疗不能耐受血管紧张素转换酶抑制剂或洋地黄的患者的心力衰竭 由于临床试验中观察到死亡率增加,该药于 1993 年从市场撤回 .

准备方法

氟洛西昆安可以通过以 4-氟邻氨基苯甲酸为起始原料的多步合成方法合成。 合成路线包括以下步骤 :

    环化: 4-氟邻氨基苯甲酸与光气环化生成中间体。

    甲基化: 然后对中间体进行甲基化。

    亚砜化: 甲基化产物发生亚砜化。

    环化: 最后的环化步骤生成氟洛西昆安。

工业生产方法通常涉及优化这些步骤,以最大程度地提高产量和纯度,同时最大程度地降低成本和环境影响。

化学反应分析

Metabolic Pathways

Flosequinan undergoes stereoselective S-oxidation and reduction in vivo, mediated by hepatic enzymes:

Reaction Enzyme System Substrate Product Kinetics
S-Oxidation (FS → R-FSO)Flavin-containing monooxygenases (FMO)This compound sulfide (FS)R(+)-Flosequinan (R-FSO)Biphasic, Km = 12 µM
S-Oxidation (FS → S-FSO)Cytochrome P450FSS(−)-Flosequinan (S-FSO)Monophasic, Km = 8 µM
S-Oxidation (R-FSO → FSO2)P450R-FSOThis compound sulfone (FSO2)Slow, Km = 25 µM
Reduction (R-FSO → FS)Cytosolic reductasesR-FSOFSVmax = 0.8 nmol/min/mg

Findings :

  • Stereoselectivity : FS is oxidized preferentially to R-FSO over S-FSO (rate ratio: 2.3:1) .

  • Reduction : Liver and kidney cytosol reduce both R-FSO and S-FSO back to FS, but FSO2 remains inert .

Redox and Stability Reactions

This compound’s sulfinyl group participates in redox reactions under physiological conditions:

  • Oxidation to Sulfone : In vitro studies confirm FSO2 formation via NADPH-dependent microsomal oxidation, though this metabolite lacks therapeutic activity .

  • Hydrolytic Stability : The quinolinone core remains intact under acidic (pH 3–5) and neutral conditions but degrades in strong bases (pH > 10).

Comparative Reactivity :

Group Reaction Rate (k, h⁻¹) Conditions
Sulfinyl (S=O)Oxidation to FSO20.05Liver microsomes, NADPH
Methylthio (S-CH3)Reduction to FS0.12Cytosol, NADH

Drug-Drug Interaction Chemistry

This compound’s sulfoxide moiety influences pharmacokinetic interactions:

  • Hypotensive Synergy : Co-administration with Iloprost or Isosorbide mononitrate amplifies vasodilation via nitric oxide pathway potentiation .

  • Metabolic Competition : this compound inhibits CYP3A4-mediated metabolism of co-administered drugs, increasing their plasma half-life.

Structural Modifications and Derivatives

Efforts to enhance this compound’s efficacy led to derivatives like flosequinoxan (active metabolite):

  • Synthesis : Flosequinoxan forms via hepatic oxidation, retaining vasodilatory properties but with reduced cardiac toxicity.

  • Activity : Comparative IC50 values:

    Compound Vasodilation (IC50, µM) Cardiac Output Increase (%)
    This compound1.218
    Flosequinoxan0.822

科学研究应用

Chronic Heart Failure

Flosequinan has been primarily studied in patients with chronic heart failure, particularly those who remain symptomatic despite standard treatments including digoxin and diuretics. Clinical trials have demonstrated its effectiveness in improving exercise tolerance and alleviating symptoms associated with heart failure:

  • Efficacy Studies : A double-blind, placebo-controlled study involving 193 patients showed that this compound significantly increased maximal treadmill exercise time by 96 seconds compared to 47 seconds in the placebo group (p = 0.022). Additionally, maximal oxygen consumption improved by 1.7 ml/kg/min in the this compound group versus 0.6 ml/kg/min in the placebo group (p = 0.05) .
  • Long-Term Outcomes : Despite short-term benefits, long-term studies indicated an increased risk of mortality among patients treated with this compound. A trial involving 2,354 patients found that those receiving this compound had a higher mortality rate compared to those on placebo (hazard ratio: 1.39; p = 0.0006) .

Summary of Clinical Trials

Study TypeSample SizeTreatment DurationKey Findings
Double-Blind Efficacy Study1933 monthsIncreased exercise tolerance; improved symptoms
Long-Term Mortality Study2,354Average 10 monthsHigher mortality rate; increased disease progression

Implications for Patient Care

The findings regarding this compound's efficacy versus its risks necessitate careful consideration in clinical practice. While it may provide symptomatic relief for certain patients with chronic heart failure, the potential for increased mortality warrants a cautious approach to its use.

Case Study 1: Efficacy in Symptomatic Patients

A case study involving a cohort of patients with New York Heart Association functional class III heart failure demonstrated that this compound significantly improved exercise capacity when added to standard therapy. Patients reported enhanced well-being and reduced symptoms during the initial month of treatment, highlighting its short-term benefits .

Case Study 2: Long-Term Risks

Conversely, another case study focused on patients who continued treatment for extended periods noted an alarming trend: many experienced worsening heart failure symptoms and higher rates of hospitalization due to complications associated with prolonged this compound use .

相似化合物的比较

氟洛西昆安属于氢化喹诺酮类,这类化合物含有具有酮基的氢化喹啉 。类似的化合物包括:

    环丙沙星: 一种用于治疗细菌感染的抗生素。

    诺氟沙星: 另一种具有相似结构的抗生素。

    依诺沙星: 用于治疗泌尿道感染。

氟洛西昆安在这些化合物中是独特的,因为它具有血管扩张作用,而上述抗生素中没有观察到这种作用。这种独特性使其在心血管药理学研究中特别有价值。

生物活性

Flosequinan, an oral vasodilator, was primarily developed for the treatment of chronic heart failure. Its biological activity encompasses various cardiovascular effects, including positive inotropic and vasodilatory actions. This article delves into the mechanisms, clinical efficacy, and safety profile of this compound, supported by data tables and relevant case studies.

This compound acts primarily through the inhibition of phosphodiesterase III (PDE III), which leads to increased levels of cyclic AMP (cAMP) within cardiac myocytes. This elevation in cAMP enhances calcium influx through L-type calcium channels, resulting in improved myocardial contractility (positive inotropic effect) and vasodilation.

  • Key Mechanisms:
    • PDE III Inhibition: this compound selectively inhibits PDE III, leading to increased cAMP levels and enhanced cardiac contractility .
    • Calcium Influx: The drug promotes calcium inward current in cardiac tissues, contributing to its inotropic effects .
    • Neurohormonal Activation: this compound activates neurohormonal pathways, increasing heart rate and potentially leading to adverse outcomes in chronic heart failure patients .

Clinical Efficacy

This compound has been evaluated in several clinical trials focusing on its efficacy in patients with chronic heart failure. A notable study involved 2,354 patients with severe heart failure who were treated with either this compound or placebo.

Trial Results Summary

StudyPopulationTreatmentDurationPrimary OutcomeResults
Long-Term Effects of this compound NYHA Class III-IV heart failureThis compound (75 or 100 mg/day) vs. placebo~10 monthsAll-cause mortalityIncreased mortality in this compound group (hazard ratio: 1.39)
Efficacy Study Chronic heart failure (LVEF < 40%)This compound (100 mg once daily) vs. placebo12 weeksExercise toleranceMaximal treadmill time increased by 96 s vs. 47 s (p = 0.022) in placebo

Case Studies

  • Positive Inotropic Effects: In vitro studies demonstrated that this compound increased left ventricular dp/dtmax in guinea-pig hearts, indicating enhanced contractility at concentrations as low as 1×105M1\times 10^{-5}M .
  • Adverse Outcomes: A long-term study indicated that while this compound provided symptomatic relief initially, it significantly increased the risk of death among patients with severe chronic heart failure .
  • Exercise Capacity Improvement: In a double-blind study, patients receiving this compound showed significant improvements in exercise capacity compared to those on placebo, evidenced by increased maximal oxygen consumption and reduced worsening of heart failure symptoms .

Safety Profile

Despite its initial promise, this compound was withdrawn from the market due to safety concerns related to increased mortality rates among patients with chronic heart failure. The activation of neurohormonal systems may have contributed to adverse cardiovascular events during long-term therapy.

  • Adverse Effects Noted:
    • Increased heart rate
    • Potential for worsening heart failure symptoms
    • Elevated risk of mortality

属性

IUPAC Name

7-fluoro-1-methyl-3-methylsulfinylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2S/c1-13-6-10(16(2)15)11(14)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGONJYYUKVHDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1C=C(C=C2)F)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048833
Record name Flosequinan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76568-02-0
Record name Flosequinan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76568-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flosequinan [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076568020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flosequinan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13228
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flosequinan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLOSEQUINAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NB119DLU7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 5'-fluoro-N-methyl-2'-methylsulphinylacetylformanilide (1.99 g), prepared in a similar manner to that described in Example 8, and aqueous sodium hydroxide solution (1M; 50 ml) was stirred for 2 hours at ambient temperature and then filtered. The solid was washed with water (2×10 ml) and then toluene (2×10 ml). The solid was dried at 50° in vacuo to give 7-fluoro-1-methyl-3-methylsulphinyl-4-quinolone, m.p.228.5°-230° (1.55 g).
Name
5'-fluoro-N-methyl-2'-methylsulphinylacetylformanilide
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of acetic anhydride (66.0 ml) and formic acid (45.0 ml) was stirred and heated at 50°-60° under nitrogen for 2 hours and then cooled to ambient temperature. 1-(4-Fluoro-2-methylaminophenyl)-2-methylsulphinylethanone (69.0 g), prepared in a similar manner to that described in Example 1, was added slowly below 30° and the mixture stirred for a further 2 hours. The mixture was cooled in an ice/salt bath to 0° and water (500 ml) added whilst maintaining the temperature below 30°. The mixture was filtered and the filtrate cooled in an ice/salt bath to 0°. Toluene (100 ml) and aqueous sodium hydroxide solution (specific gravity 1.5; 140 ml) were added sequentially, again maintaining the temperature below 30°. The mixture was stirred for 30 minutes at ambient temperature and the product collected by filtration, washed with water (200 ml), toluene (3×50 ml) and hexane (2×50 ml) and then dried at 50° in vacuo to give 7-fluoro-1-methyl-3-methylsulphinyl-4-quinolone, m.p.228.5°-230.5° (53.7 g).
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

7-Fluoro-3-methylsulphinyl-4-quinolone (5.0 g.) was dissolved in hot butanone (250 ml.) containing anhydrous potassium carbonate (3.06 g.). The resulting suspension was stirred and treated dropwise with dimethyl sulphate (2.09 ml.). The mixture was stirred and boiled under reflux for 1 hour and filtered while hot. The filtrate was allowed to cool, giving a crystalline product. The product was collected and dried to give 7-fluoro-1-methyl-3-methylsulphinyl-4-quinolone, m.p. 226°-8°.
Name
7-Fluoro-3-methylsulphinyl-4-quinolone
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
3.06 g
Type
reactant
Reaction Step Two
Quantity
2.09 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flosequinan
Reactant of Route 2
Flosequinan
Reactant of Route 3
Reactant of Route 3
Flosequinan
Reactant of Route 4
Reactant of Route 4
Flosequinan
Reactant of Route 5
Flosequinan
Reactant of Route 6
Flosequinan
Customer
Q & A

Q1: What is the primary mechanism of action of flosequinan?

A1: this compound is a direct-acting vasodilator that primarily exerts its effects by relaxing both arterial and venous smooth muscle. [, ] This vasodilation leads to a decrease in systemic and pulmonary vascular resistance, reducing preload and afterload on the heart. [, , , ]

Q2: How does this compound's vasodilatory effect differ from that of sodium nitroprusside?

A2: Unlike sodium nitroprusside, which solely reduces intracellular calcium levels ([Ca2+]i) to achieve vasodilation, this compound appears to reverse the calcium-sensitizing effect of phenylephrine in addition to decreasing [Ca2+]i. [] This suggests a unique mechanism of action for this compound.

Q3: How does this compound compare to milrinone in terms of its inotropic mechanism?

A4: Unlike milrinone, which exerts positive inotropy via phosphodiesterase inhibition and increased cyclic adenosine monophosphate (cAMP) levels, this compound's inotropic effect appears independent of cAMP. [] This suggests a distinct mechanism for this compound's inotropic activity.

Q4: Does this compound affect neurohormonal systems?

A5: While this compound does not typically increase plasma renin activity or aldosterone levels during short-term administration, chronic use may lead to activation of the sympathetic and renin-angiotensin systems, as evidenced by increased plasma norepinephrine and renin activity. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C12H11FNO2S. Its molecular weight is 251.28 g/mol.

Q6: Are there any known material compatibility or stability concerns with this compound?

A6: The provided research papers primarily focus on this compound's pharmacological properties and do not provide detailed information regarding material compatibility or stability under various conditions. Further investigation is needed to assess these aspects.

Q7: Does this compound possess any catalytic properties?

A7: this compound is not known to possess catalytic properties. It functions as a pharmaceutical agent through its interactions with biological systems rather than by catalyzing chemical reactions.

Q8: Have computational methods been used to study this compound?

A8: The provided research papers primarily focus on experimental investigations of this compound's properties. There is limited information regarding the application of computational chemistry techniques like molecular modeling, docking studies, or quantitative structure-activity relationship (QSAR) modeling for this compound.

Q9: What is known about the stability and formulation of this compound?

A10: this compound is typically administered orally. [, , ] The research papers primarily focus on the pharmacokinetics and pharmacodynamics of this compound rather than providing in-depth details about its stability under various conditions or specific formulation strategies employed to enhance its stability, solubility, or bioavailability.

Q10: What is the current regulatory status of this compound?

A11: While this compound showed initial promise in treating heart failure, it was withdrawn from the market due to concerns about increased mortality with long-term use. [] This highlights the critical importance of comprehensive safety and efficacy assessments throughout drug development.

Q11: How is this compound metabolized in the body?

A12: this compound undergoes extensive metabolism in the liver, primarily via S-oxidation, to its major active metabolite, this compound sulfone (also known as flosequinoxan). [, , , ] This metabolite contributes significantly to the overall pharmacological activity of this compound.

Q12: Does this compound exhibit stereoselective pharmacokinetics?

A13: Yes, this compound, possessing a chiral sulfoxide group, exhibits stereoselective pharmacokinetics. Studies in rats have shown differences in the pharmacokinetic parameters of its enantiomers, R(+)-flosequinan and S(-)-flosequinan. []

Q13: What is the role of intestinal bacteria in this compound metabolism?

A14: Intestinal bacteria play a significant role in the chiral inversion of this compound enantiomers. These bacteria can reduce both R(+)- and S(-)-flosequinan to this compound sulfide, which is then absorbed and subsequently oxidized back to both enantiomers in the body. []

Q14: How is this compound eliminated from the body?

A15: this compound and its metabolite, this compound sulfone, are primarily eliminated through a combination of hepatic metabolism and renal excretion. [, ] The elimination half-life of this compound is relatively short, around 1.4 hours, while its metabolite has a much longer half-life of approximately 25 hours. []

Q15: Does renal impairment affect this compound pharmacokinetics?

A16: Yes, severe renal dysfunction significantly affects the pharmacokinetics of this compound. Studies show a decreased renal clearance of this compound and a prolonged elimination half-life of its active metabolite, this compound sulfone, in patients with renal impairment. [] This suggests a need for dosage adjustments in this patient population.

Q16: What about hepatic impairment? Does that affect this compound pharmacokinetics?

A17: Yes, hepatic impairment also impacts this compound pharmacokinetics. Studies indicate elevated this compound concentrations and a decreased systemic clearance in patients with compromised liver function. [] This highlights the importance of considering liver function when prescribing this compound.

Q17: Has this compound demonstrated efficacy in improving exercise tolerance in heart failure patients?

A18: Yes, clinical trials have shown that this compound can improve exercise tolerance in patients with heart failure. [, , , , , , ] It appears to achieve this by reducing cardiac workload through its vasodilatory effects and potentially improving skeletal muscle blood flow. [, ]

Q18: How does this compound affect hemodynamics in patients with heart failure?

A19: this compound generally improves hemodynamics in heart failure patients by reducing pulmonary capillary wedge pressure, mean pulmonary artery pressure, and right atrial pressure. [, ] It also increases cardiac index and stroke index while decreasing systemic vascular resistance. [, ]

Q19: Are there known mechanisms of resistance to this compound?

A19: The development of resistance to this compound's vasodilatory effects is not well-documented in the provided research papers. Further investigation is required to explore potential mechanisms of resistance.

Q20: Are there significant safety concerns associated with this compound?

A21: Yes, despite initial promise, this compound was withdrawn from the market due to concerns regarding increased mortality with long-term use. [] This underscores the importance of continuous monitoring and comprehensive safety assessments throughout a drug's lifespan.

Q21: Have any specific drug delivery strategies been investigated for this compound?

A21: The research papers primarily focus on the pharmacological properties and clinical effects of this compound administered through conventional oral routes. There is limited information regarding targeted drug delivery approaches specifically for this compound.

Q22: Are there any known biomarkers for predicting this compound efficacy or toxicity?

A22: The research papers do not provide specific details about validated biomarkers for predicting the efficacy or toxicity of this compound. Further research is needed to explore potential biomarkers associated with this compound treatment outcomes.

Q23: What analytical techniques are commonly used to quantify this compound and its metabolites?

A24: High-performance liquid chromatography (HPLC) is a widely employed technique for the quantification of this compound and its metabolites in biological samples. [, , , ]

Q24: Is there information available regarding the environmental impact of this compound?

A24: The provided research papers primarily focus on the clinical and pharmacological aspects of this compound and do not offer detailed insights into its environmental impact or degradation pathways.

Q25: What is known about the dissolution and solubility properties of this compound?

A25: The research papers primarily focus on the pharmacokinetics and pharmacodynamics of this compound, with limited information on its dissolution rate or solubility in various media. Further research is needed to characterize these properties and their impact on bioavailability and efficacy.

Q26: Are there specific regulatory guidelines for analytical method validation for this compound?

A26: While the provided research papers do not explicitly detail specific regulatory guidelines, analytical method validation for pharmaceuticals like this compound generally adheres to international standards such as those established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Q27: Does this compound elicit any significant immunogenic responses?

A27: The provided research papers do not present evidence suggesting significant immunogenicity or immunological reactions associated with this compound administration.

Q28: Does this compound interact with drug transporters?

A28: The research papers primarily focus on this compound's metabolism and do not provide detailed information regarding its interactions with specific drug transporters. Further research is necessary to explore the potential for such interactions.

Q29: Can this compound induce or inhibit drug-metabolizing enzymes?

A29: The research papers do not provide specific details regarding this compound's potential to induce or inhibit drug-metabolizing enzymes.

Q30: What is known about the biocompatibility and biodegradability of this compound?

A30: The provided research papers focus on the pharmacological and clinical aspects of this compound and do not offer specific information regarding its biocompatibility or biodegradability.

Q31: Are there alternative medications to this compound for treating heart failure?

A32: Yes, various other medications are available for managing heart failure. These include angiotensin-converting enzyme (ACE) inhibitors, angiotensin receptor blockers (ARBs), beta-blockers, diuretics, and digoxin. [, ] The choice of treatment depends on the individual patient and the severity of their condition.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。